molecular formula C19H23Cl2N3O4S2 B2977485 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329860-76-5

2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2977485
CAS No.: 1329860-76-5
M. Wt: 492.43
InChI Key: SMUBQUAVFCDRIW-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative featuring a 4-chlorophenylsulfonyl propanamido substituent at the 2-position and an ethyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine core. The molecule is further functionalized with a carboxamide group at the 3-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents. Thienopyridine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to biologically active heterocycles, often exhibiting kinase inhibition, anti-inflammatory, or anticoagulant properties. The sulfonyl group in this compound may contribute to enhanced metabolic stability and receptor-binding specificity compared to non-sulfonylated analogs .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2.ClH/c1-2-23-9-7-14-15(11-23)28-19(17(14)18(21)25)22-16(24)8-10-29(26,27)13-5-3-12(20)4-6-13;/h3-6H,2,7-11H2,1H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUBQUAVFCDRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound recognized for its potential pharmacological applications. This compound features a thieno[2,3-c]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The compound has the following structural formula:

C19H24ClN2O4S\text{C}_{19}\text{H}_{24}\text{ClN}_2\text{O}_4\text{S}

It is identified by its CAS number 1329860-76-5. The structural components include a sulfonamide group and a tetrahydrothieno ring, which contribute to its biological activity.

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in various disease pathways. Compounds with similar structures have demonstrated significant pharmacological effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential anti-tumor activity

The mechanism of action typically involves the inhibition of key enzymes or modulation of receptor activity that play critical roles in disease processes.

Pharmacological Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Analogs have been tested in pain models, demonstrating significant analgesic properties comparable to standard pain relief medications.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

A review of literature over the past two decades highlights various biological activities associated with 4,5,6,7-tetrahydrothieno pyridine derivatives:

StudyFindings
Evaluated a series of tetrahydrothieno pyridine analogs for anti-inflammatory effects; several compounds showed significant inhibition of TNF-alpha production.
Investigated the structure-activity relationship (SAR) of similar compounds against Mycobacterium tuberculosis; identified critical functional groups for enhanced activity.
Focused on human phenylethanolamine N-methyltransferase (hPNMT) inhibition; demonstrated that modifications to the thieno ring improved potency and selectivity.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno Core : Utilizing various reagents such as formaldehyde and hydrochloric acid under controlled conditions.
  • Sulfonamide Formation : The incorporation of sulfonamide groups is critical for enhancing biological activity.
  • Purification : High yields and purity are essential for ensuring the efficacy of the compound in biological assays.

Scientific Research Applications

2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential uses in pharmacology, featuring a thieno[2,3-c]pyridine core, a fused bicyclic structure of interest in medicinal chemistry because of its biological activity.

Basic Information

  • CAS Number: 1329860-76-5
  • Molecular Formula: C19H23Cl2N3O4S2C_{19}H_{23}Cl_2N_3O_4S_2
  • Molecular Weight: 492.4

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents like formaldehyde and hydrochloric acid under controlled conditions to ensure high yields and purity. The key reaction parameters include temperature, solvent choice, and reaction time, all of which are critical for optimizing the process. The compound can undergo chemical reactions typical of amides and sulfonamides, usually carried out in organic solvents with catalysts or under inert atmospheres to prevent side reactions.

Potential Applications
The primary applications of this compound include:

  • As a pharmaceutical intermediate
  • In studies focusing on its synthesis and biological properties
  • Research indicates similar structures have anti-inflammatory and analgesic effects

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related thienopyridine derivatives:

Compound Core Structure Substituents Key Functional Groups Salt Form
Target compound Tetrahydrothieno[2,3-c]pyridine 2-position: 3-((4-chlorophenyl)sulfonyl)propanamido
6-position: ethyl
Sulfonyl, carboxamide Hydrochloride
2-{[(4-Chlorophenoxy)acetyl]amino}-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Tetrahydrothieno[2,3-c]pyridine 2-position: (4-chlorophenoxy)acetyl
6-position: isopropyl
Phenoxyacetyl, carboxamide Hydrochloride
2-{[(4-Chlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine 2-position: (4-chlorophenyl)carbamoyl
6-position: ethyl
Ureido (carbamoyl), carboxamide Neutral

Structural and Functional Insights:

The ethyl group at the 6-position (target compound and ) reduces steric hindrance compared to the isopropyl group in , which may influence pharmacokinetic properties such as membrane permeability .

Salt Form and Solubility: Both the target compound and the analog in are hydrochloride salts, enhancing aqueous solubility for intravenous or oral formulations. The neutral form in may require prodrug strategies for bioavailability .

Synthetic Accessibility :

  • The sulfonyl group in the target compound likely requires sulfonylation steps using reagents like 4-chlorobenzenesulfonyl chloride, whereas the carbamoyl group in is synthesized via urea-forming reactions .

Research Findings and Implications

  • Computational Modeling: Molecular docking studies suggest that the sulfonyl group in the target compound forms hydrogen bonds with catalytic lysine residues in kinase binding pockets, a feature absent in carbamoyl or phenoxyacetyl analogs .
  • Metabolic Stability : Sulfonylated derivatives generally exhibit longer half-lives in hepatic microsomal assays due to resistance to cytochrome P450-mediated oxidation .
  • Toxicity Profile : The hydrochloride salt form may reduce gastrointestinal irritation compared to free-base analogs, as observed in preclinical rodent models .

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